![molecular formula C11H17F3N2O2 B15261590 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide](/img/structure/B15261590.png)
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide is a chemical compound with the molecular formula C11H18ClF3N2O2 It is known for its unique structure, which includes a trifluoromethyl group, a piperidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide in the presence of a base.
Formation of the Oxolane Ring: The oxolane ring is formed through cyclization reactions involving diols or epoxides.
Coupling Reactions: The final step involves coupling the piperidine and oxolane rings with the trifluoromethyl group using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The piperidine and oxolane rings contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide
- 2,2,2-Trifluoro-N-(2-oxolan-3-yl)acetamide
- 2,2,2-Trifluoro-N-(piperidin-4-yl)oxolane
Uniqueness
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide is unique due to its combination of a trifluoromethyl group, a piperidine ring, and an oxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The trifluoromethyl group enhances its metabolic stability, while the piperidine and oxolane rings contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C11H17F3N2O2 |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-piperidin-4-yloxolan-3-yl)acetamide |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7/h7-9,15H,1-6H2,(H,16,17) |
InChI Key |
APCIETLTELLVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


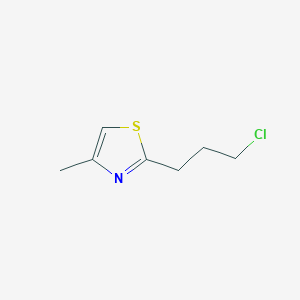
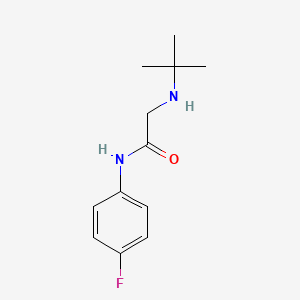
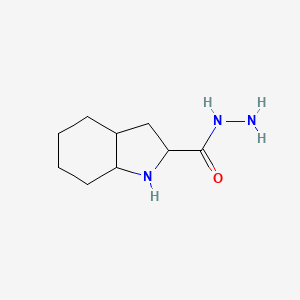
![1-[4-(Oxan-4-yl)phenyl]ethan-1-one](/img/structure/B15261520.png)


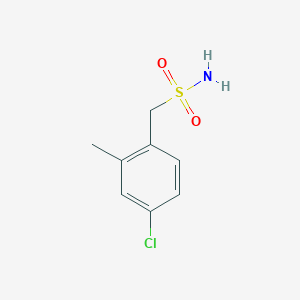
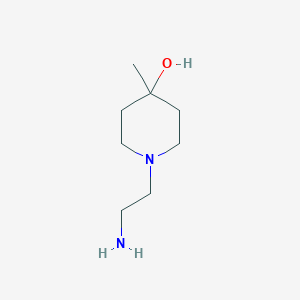


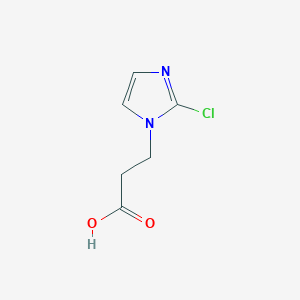
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15261577.png)
![3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B15261584.png)
![2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B15261585.png)
